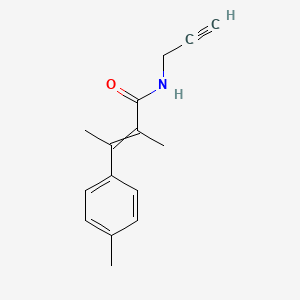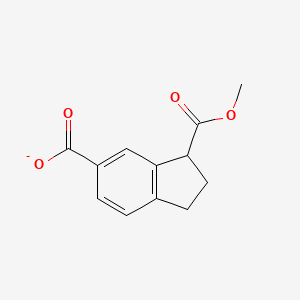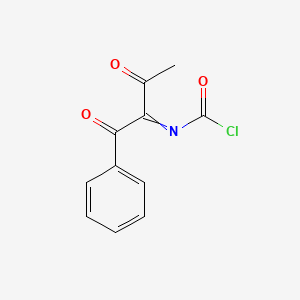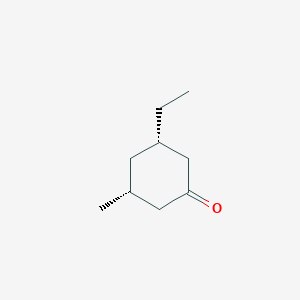
(3S,5R)-3-Ethyl-5-methylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,5R)-3-Ethyl-5-methylcyclohexan-1-one is an organic compound with a unique stereochemistry. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is part of the cyclohexanone family, characterized by a six-membered ring containing a ketone functional group. The specific stereochemistry of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-3-Ethyl-5-methylcyclohexan-1-one typically involves the use of stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the asymmetric hydrogenation of a suitable precursor, such as a substituted cyclohexene. Catalysts like rhodium or ruthenium complexes are often employed to achieve high enantioselectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral auxiliaries or ligands can also enhance the stereoselectivity of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,5R)-3-Ethyl-5-methylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or esters.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction typically produces secondary alcohols.
Wissenschaftliche Forschungsanwendungen
(3S,5R)-3-Ethyl-5-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Medicine: It can serve as a precursor for the synthesis of pharmaceuticals with specific stereochemical requirements.
Industry: The compound is used in the production of fragrances and flavors due to its unique odor profile.
Wirkmechanismus
The mechanism by which (3S,5R)-3-Ethyl-5-methylcyclohexan-1-one exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing their activity through stereospecific binding. The pathways involved can vary, but often include modulation of metabolic processes or signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,5S)-3-Ethyl-5-methylcyclohexan-1-one: The enantiomer of the compound with opposite stereochemistry.
Cyclohexanone: The parent compound without the ethyl and methyl substituents.
3-Methylcyclohexanone: A similar compound with only a methyl substituent.
Uniqueness
The uniqueness of (3S,5R)-3-Ethyl-5-methylcyclohexan-1-one lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying stereochemical effects in various applications.
Eigenschaften
CAS-Nummer |
59962-36-6 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
(3S,5R)-3-ethyl-5-methylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O/c1-3-8-4-7(2)5-9(10)6-8/h7-8H,3-6H2,1-2H3/t7-,8+/m1/s1 |
InChI-Schlüssel |
JZCMFZURXPHATG-SFYZADRCSA-N |
Isomerische SMILES |
CC[C@H]1C[C@H](CC(=O)C1)C |
Kanonische SMILES |
CCC1CC(CC(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,4-Tetrafluoro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B14594640.png)
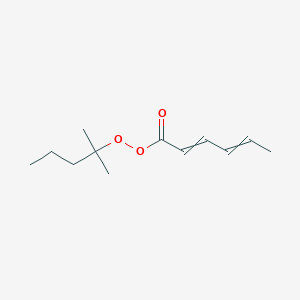
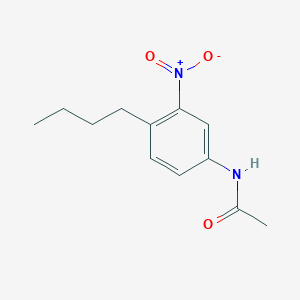


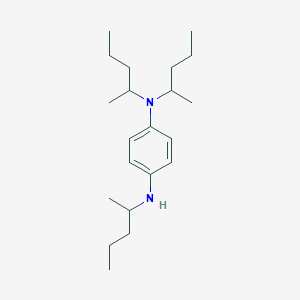



![Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate](/img/structure/B14594714.png)
